An In-depth Technical Guide to 1-(2-Chloroethyl)pyrrolidine Hydrochloride
An In-depth Technical Guide to 1-(2-Chloroethyl)pyrrolidine Hydrochloride
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety and handling, and applications of 1-(2-Chloroethyl)pyrrolidine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Properties
1-(2-Chloroethyl)pyrrolidine hydrochloride is a white to off-white crystalline solid.[1] It is a haloalkyl-substituted pyrrolidine (B122466) that is hygroscopic and soluble in water.[1][2] This compound is primarily utilized as a chemical intermediate in the synthesis of a variety of pharmaceutical compounds.[3][4]
Chemical and Physical Properties
The key quantitative data for 1-(2-Chloroethyl)pyrrolidine hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃Cl₂N | [5] |
| Molecular Weight | 170.08 g/mol | [5] |
| CAS Number | 7250-67-1 | [5] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 167-175 °C | [4] |
| Boiling Point | 237 °C (lit.) | [6] |
| Solubility | Soluble in water | [1][4] |
| EINECS Number | 230-660-7 | [5] |
Spectral Data
Synthesis and Purification
1-(2-Chloroethyl)pyrrolidine hydrochloride can be synthesized through the reaction of pyrrolidine with 2-chloroethanol, followed by treatment with thionyl chloride.[3]
Experimental Protocol: Synthesis
Materials:
-
Pyrrolidine (Tetrahydropyrrole)
-
2-Chloroethanol (2-chlorohydrin)
-
Toluene
-
Thionyl chloride
-
Anhydrous ethanol (B145695) (for recrystallization)
Procedure:
-
To a reaction flask, add 165 mL (2 mol) of pyrrolidine, 67 mL (1 mol) of 2-chloroethanol, and 200 mL of toluene.[3]
-
Heat the mixture to reflux and maintain for 3 hours.[3]
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.[3]
-
Filter the solid and wash the filter cake with 20 mL of toluene.[3]
-
Control the temperature of the filtrate at approximately 75 °C and add 200 mL of thionyl chloride dropwise.[3]
-
After the addition is complete, reflux the mixture for an additional 2 hours.[3]
-
Cool the mixture to room temperature and concentrate it to dryness under reduced pressure.[3]
-
Recrystallize the resulting residue from anhydrous ethanol to yield the final product.[3]
Experimental Protocol: Purification
The crude 1-(2-Chloroethyl)pyrrolidine hydrochloride can be purified by recrystallization.
Materials:
-
Crude 1-(2-Chloroethyl)pyrrolidine hydrochloride
-
Isopropanol
-
Di-isopropyl ether
-
Activated charcoal
Procedure:
-
Dissolve the crude product in isopropanol.
-
Add activated charcoal to the solution and heat.
-
Filter the hot solution to remove the charcoal.
-
Add di-isopropyl ether to the filtrate to induce crystallization.
-
Cool the mixture to allow for complete crystallization.
-
Collect the purified crystals by filtration and dry them under vacuum.[3]
Synthesis Workflow
Caption: Synthesis workflow for 1-(2-Chloroethyl)pyrrolidine hydrochloride.
Applications in Drug Development
1-(2-Chloroethyl)pyrrolidine hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines, antipsychotics, and selective estrogen receptor modulators (SERMs).[3]
Synthesis of Nafoxidine
Nafoxidine is a non-steroidal selective estrogen receptor modulator.[1] 1-(2-Chloroethyl)pyrrolidine hydrochloride is used in the final etherification step of its synthesis.
Experimental Protocol: Etherification Step in Nafoxidine Synthesis
Materials:
-
1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-3,4-dihydronaphthalene (alcohol intermediate)
-
Anhydrous dimethylformamide (DMF)
-
Sodium hydride (60% dispersion in mineral oil)
-
1-(2-Chloroethyl)pyrrolidine hydrochloride
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alcohol intermediate (e.g., 31.7 mg, 0.0965 mmol) in anhydrous DMF (1 mL) at room temperature.[1]
-
Add sodium hydride (e.g., 13.4 mg, 0.335 mmol) portion-wise to the solution and stir for 20 minutes at room temperature.[1]
-
Add 1-(2-Chloroethyl)pyrrolidine hydrochloride (e.g., 33.4 mg, 0.196 mmol) to the reaction mixture.[1]
-
Heat the reaction to 50°C and stir for 11 hours.[1]
-
Cool the reaction to 0°C and quench with saturated aqueous sodium bicarbonate.[1]
-
Extract the aqueous layer with ethyl acetate.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude nafoxidine.[1]
-
Purify the crude product via column chromatography.[1]
Synthesis of Clemastine
Other Pharmaceutical Applications
This compound also serves as a precursor for other drugs, including:
-
Procyclidine: An anticholinergic drug used in the treatment of Parkinson's disease.[2]
-
Bepridil (B108811): A calcium channel blocker.[7]
-
Dotarizine: A calcium channel blocker with antihistaminic properties.
Synthetic Utility Workflow
Caption: Synthetic utility of 1-(2-Chloroethyl)pyrrolidine hydrochloride.
Biological Activity and Signaling Pathways
Current literature does not indicate that 1-(2-Chloroethyl)pyrrolidine hydrochloride has direct biological activity or interacts with specific signaling pathways. Its primary role in a biological context is as a structural component of various pharmaceutical drugs. The biological and signaling pathway effects are therefore attributed to the final drug molecules it is used to synthesize. For instance, Nafoxidine, synthesized using this compound, acts as a selective estrogen receptor modulator, thereby influencing estrogen receptor signaling pathways.[1]
Safety and Handling
1-(2-Chloroethyl)pyrrolidine hydrochloride is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, clothing, and eye/face protection.[3]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is hygroscopic and should be stored under a nitrogen atmosphere.[2]
-
First Aid:
Conclusion
1-(2-Chloroethyl)pyrrolidine hydrochloride is a valuable and versatile intermediate in organic and medicinal chemistry. Its primary significance lies in its role as a building block for a range of pharmaceutical compounds with diverse therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development. While it does not appear to have direct biological activity, its contribution to the synthesis of life-saving and life-improving medications is substantial.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(2-Chloroethyl)pyrrolidine hydrochloride | C6H13Cl2N | CID 81668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new and efficient enantioselective synthesis of both enantiomers of the calcium channel blocker bepridil - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
